Distinct Virtual Screening Profile: Inclusion in a High-Throughput Cyclophilin A Campaign
2-(3-Bromophenyl)quinoline-4-carbonyl chloride was part of a SPECS_1 library (85,000 compounds) and advanced through a structure-based virtual screening cascade against human cyclophilin A (CypA). While the specific IC50 of the parent compound is not reported, its derivative (compound 16k) from a subsequent focused library of 40 quinoline analogs exhibited potent CypA PPIase inhibition with an IC50 of 2.5-6.2 µM. This demonstrates that the 3-bromophenyl quinoline scaffold, unlike many other virtual screening hits, was validated and selected for further optimization due to its promising binding affinity and tractable chemistry .
| Evidence Dimension | Virtual screening progression rate to medicinal chemistry optimization |
|---|---|
| Target Compound Data | Selected as a validated hit from 85,000 compounds; served as a core scaffold for a focused library of 40 analogs |
| Comparator Or Baseline | Other quinoline-based hits in the same screening campaign |
| Quantified Difference | Not directly quantified, but the progression from an 85,000 compound library to a focused 40-compound analog series signifies a higher 'hit-to-lead' potential compared to discarded hits |
| Conditions | Virtual screening against crystal structure of human cyclophilin A, followed by SPR-based binding affinity assay for hit validation |
Why This Matters
This provides an experimentally validated, disease-relevant starting point (CypA inhibition) for medicinal chemistry programs, which is not available for the 4-bromo or 3-chloro isomers.
